
Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-|EN3,|EO4)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) is a complex compound often used in various scientific research and industrial applications. This compound is known for its unique chemical structure and properties, making it valuable in multiple fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) typically involves the reaction of pyrimidine derivatives with metal ions. One common method includes the reaction of orotic acid with metal salts under controlled conditions to form the desired compound. The reaction conditions often require an inert atmosphere and specific temperature ranges to ensure the stability and purity of the product.
Industrial Production Methods
In industrial settings, the production of Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions can produce more reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological systems and as a model compound for understanding enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium orotate
- Copper orotate
- Zinc orotate
Uniqueness
Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) is unique due to its specific binding properties and the ability to form stable complexes with various metal ions. This makes it particularly valuable in applications requiring precise control of metal ion interactions .
Eigenschaften
Molekularformel |
C10H4CuN4O8-2 |
|---|---|
Molekulargewicht |
371.71 g/mol |
IUPAC-Name |
copper;2,6-dioxopyrimidin-3-ide-4-carboxylate |
InChI |
InChI=1S/2C5H4N2O4.Cu/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H3,6,7,8,9,10,11);/q;;+2/p-4 |
InChI-Schlüssel |
VSKUCQFDJXRGGN-UHFFFAOYSA-J |
Kanonische SMILES |
C1=C([N-]C(=O)NC1=O)C(=O)[O-].C1=C([N-]C(=O)NC1=O)C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


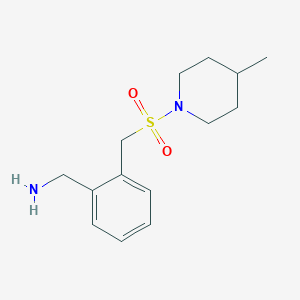
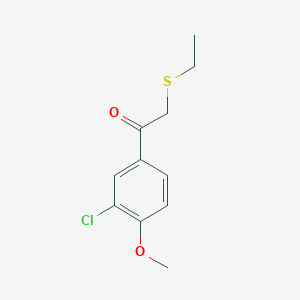

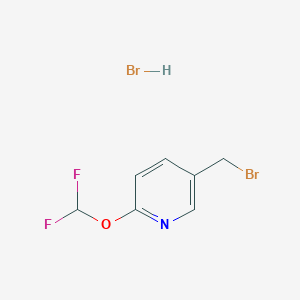
![Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)
![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)
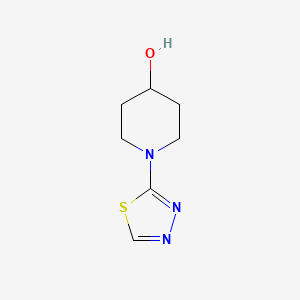
![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)
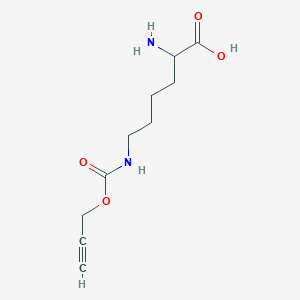
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)

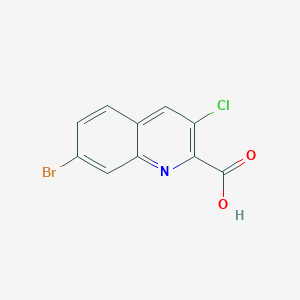
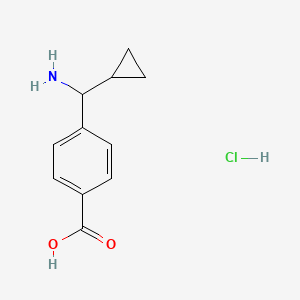
![3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13652293.png)
